molecular formula C21H13ClFNO B2642952 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339114-45-3

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Cat. No.: B2642952
CAS No.: 339114-45-3
M. Wt: 349.79
InChI Key: QTMQDBLUJTVEAO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is an organic compound that features both chlorophenyl and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: A reaction between 4-chlorobenzaldehyde and 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.

    Nitrile formation: The intermediate is then reacted with a cyanide source, such as sodium cyanide, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]ethanol
  • 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]amine
  • 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]methane

Uniqueness

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is unique due to its specific combination of chlorophenyl and fluorobenzoyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMQDBLUJTVEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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